2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid
Description
2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid is a synthetic organic compound characterized by a thiophene ring substituted with chlorine atoms at the 2- and 5-positions. A methylamino group (-CH₂NH-) is attached to the 3-position of the thiophene ring, which is further linked to an acetic acid moiety (-CH₂COOH). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2,5-dichlorothiophen-3-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-5-1-4(7(9)13-5)2-10-3-6(11)12/h1,10H,2-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQINLEPWHUKAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CNCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that compounds similar to 2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid exhibit significant biological activities, including:
- Antimicrobial Effects : Studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic avenues for conditions like arthritis or other inflammatory diseases.
- Analgesic Effects : Similar compounds have been noted for their pain-relieving properties, suggesting that this compound could also serve as an analgesic agent .
Synthetic Applications
The synthesis of this compound can be achieved through several methods. A common synthetic route involves chlorination of 2,5-dichlorothiophene followed by reaction with an amino acid derivative under basic conditions. This versatility in synthesis allows for the exploration of various derivatives and analogs that can expand its utility in chemical synthesis and biological studies.
Case Studies and Research Findings
- Pain Management : A patent describes the use of substituted sulfonamide derivatives, including compounds similar to this compound, for treating various types of pain such as neuropathic and inflammatory pain. This suggests a pathway for developing new analgesics based on this compound .
- Cancer Research : Research into modulators of Cot (cancer Osaka thyroid) has identified compounds with structural similarities to this compound as potential therapeutic agents in oncology. These compounds may inhibit tumor growth through various mechanisms .
- Antiviral Properties : Some studies have explored similar thiophene-based compounds for antiviral applications, indicating that this compound could also be investigated in this context.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Research Implications and Gaps
- Synthetic Challenges : The thiophene ring in the target compound may require specialized catalysts for functionalization, as seen in peptide-coupled thiophene syntheses .
- Regulatory Considerations : HS codes (e.g., 2922509090 for phenyl analogs) suggest classification under carboxylic acid derivatives for regulatory compliance .
Biological Activity
2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid is a synthetic compound that has garnered interest in various fields of biological research, particularly due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 34967-61-8
- Molecular Formula : C₆H₄Cl₂N O₂S
- Melting Point : 102-103 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may function as an inhibitor or modulator of various enzymes and receptors involved in metabolic pathways. This interaction can lead to significant physiological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic processes.
- Receptor Binding : It acts as a ligand for specific receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly those associated with infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.16% |
| Escherichia coli | 0.31% |
| Pseudomonas aeruginosa | 0.25% |
This data suggests that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Medical Chemistry evaluated the antimicrobial activity of various derivatives of thienylacetic acids, including this compound. The results indicated significant antibacterial activity against both planktonic and biofilm-forming bacteria, highlighting its potential use in clinical settings for treating infections . -
Anti-inflammatory Mechanism :
Research conducted on human immune cells revealed that treatment with this compound led to a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses effectively . -
Pharmacological Studies :
A pharmacological study assessed the effects of the compound on animal models with induced inflammation. Results showed a reduction in swelling and pain, comparable to standard anti-inflammatory drugs, indicating its potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
